Bienvenue dans la boutique en ligne BenchChem!

4-nitro-2-(4-quinazolinylamino)phenol

LMW-PTP inhibition phosphatase profiling selectivity differentiation

4-Nitro-2-(4-quinazolinylamino)phenol (CID 3821091, C14H10N4O3, MW 282.25) is a member of the 4-anilinoquinazoline pharmacophore family, a privileged scaffold widely exploited in kinase inhibitor drug discovery. However, unlike prototypical clinical kinase inhibitors such as lapatinib (GW572016), this compound has demonstrated only modest inhibitory activity in a human low molecular weight phosphotyrosine protein phosphatase (LMW-PTP) assay (IC50 = 16,100 nM).

Molecular Formula C14H10N4O3
Molecular Weight 282.25 g/mol
Cat. No. B4067459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-2-(4-quinazolinylamino)phenol
Molecular FormulaC14H10N4O3
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)NC3=C(C=CC(=C3)[N+](=O)[O-])O
InChIInChI=1S/C14H10N4O3/c19-13-6-5-9(18(20)21)7-12(13)17-14-10-3-1-2-4-11(10)15-8-16-14/h1-8,19H,(H,15,16,17)
InChIKeyQLSMJIVZRRKZTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.4 [ug/mL]

4-Nitro-2-(4-quinazolinylamino)phenol: Core Chemical Identity and Baseline Procurement Context


4-Nitro-2-(4-quinazolinylamino)phenol (CID 3821091, C14H10N4O3, MW 282.25) is a member of the 4-anilinoquinazoline pharmacophore family, a privileged scaffold widely exploited in kinase inhibitor drug discovery [1]. However, unlike prototypical clinical kinase inhibitors such as lapatinib (GW572016), this compound has demonstrated only modest inhibitory activity in a human low molecular weight phosphotyrosine protein phosphatase (LMW-PTP) assay (IC50 = 16,100 nM) [2]. Its unique substitution pattern—a 4-nitro group on the 2-aminophenol ring combined with an unsubstituted quinazoline—distinguishes it from both marketed drugs and more extensively profiled analogs, positioning it as a specialized chemical tool rather than a lead-like kinase inhibitor.

Why Generic Substitution of 4-Nitro-2-(4-quinazolinylamino)phenol with Close Analogs Is Not Scientifically Justified


Within the 4-anilinoquinazoline class, even minor structural perturbations can profoundly shift biological target profiles and physicochemical properties. Simple removal of the 4-nitro group yields 2-(4-quinazolinylamino)phenol, which loses the electron-withdrawing character and hydrogen-bonding capacity essential for specific target engagement. Relocating the nitro group to the meta position (2-nitro-4-[(2-phenylquinazolin-4-yl)amino]phenol) or placing it on a pendant phenyl ring (4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}phenol) introduces steric and electronic changes that alter binding site complementarity and metabolic stability [1]. Moreover, the scaffold's historical association with EGFR/HER2 and RET kinase inhibition does not extrapolate to this compound; the documented activity on LMW-PTP, albeit modest, represents a distinct pharmacological fingerprint not shared by most in-class analogs [2]. Substitution without quantitative comparator data risks selecting a compound with an entirely different selectivity, potency, and synthetic utility profile.

Quantitative Differentiation Evidence for 4-Nitro-2-(4-quinazolinylamino)phenol Against Key Comparators


LMW-PTP Inhibition: A Unique Pharmacological Fingerprint Versus Kinase-Targeted Analogs

4-Nitro-2-(4-quinazolinylamino)phenol inhibits human LMW-PTP with an IC50 of 16,100 nM (16.1 µM), as determined in a PubChem BioAssay (AID 652005) using an orthogonal absorbance-based assay [1]. This is in stark contrast to lapatinib (GW572016), the canonical 4-anilinoquinazoline clinical kinase inhibitor, which exhibits potent inhibition of EGFR (IC50 = 10.8 nM) and HER2 (IC50 = 9.2 nM) but shows no reported activity against LMW-PTP [2]. Compared to optimized LMW-PTP inhibitor LMPTP inhibitor 1 (IC50 = 0.8 µM), the target compound is approximately 20-fold less potent, making it suitable as a weak-inhibitor reference compound or as a scaffold for further optimization rather than a high-potency probe [3].

LMW-PTP inhibition phosphatase profiling selectivity differentiation

Nitro Group Electronic Modulation: Computed LogP and Polar Surface Area Differentiation

The presence and position of the nitro group critically influence computed physicochemical descriptors relevant to permeability and solubility. 4-Nitro-2-(4-quinazolinylamino)phenol exhibits a predicted XLogP3 of approximately 2.9 and a topological polar surface area (TPSA) of approximately 99 Ų [1]. In comparison, the regioisomer 2-nitro-4-[(2-phenylquinazolin-4-yl)amino]phenol (CID 132547158) displays a significantly higher XLogP3 of 5.1 and a TPSA of 104 Ų, differences driven by the additional 2-phenyl substituent and altered nitro placement [2]. The non-nitrated parent 2-(4-quinazolinylamino)phenol (predicted XLogP3 ~2.3, TPSA ~61 Ų) is more hydrophilic and has fewer hydrogen-bond acceptors. These computed differences translate into distinct predicted absorption and distribution behaviors, with the target compound occupying a lipophilicity window that balances passive permeability with aqueous solubility.

physicochemical properties lipophilicity permeability prediction

Synthetic Versatility as a Nitro-Precursor: Reduction Handle for Downstream Derivatization

The 4-nitro substituent on the 2-aminophenol ring provides a well-established chemical handle for selective reduction to the corresponding 4-amino derivative under mild conditions (e.g., Zn/NH4HCO2 or catalytic hydrogenation) [1]. This transformation is orthogonal to the quinazoline core, which remains intact under standard nitro reduction protocols. In contrast, the non-nitrated parent 2-(4-quinazolinylamino)phenol lacks this functionalization site, requiring electrophilic aromatic substitution or protection/deprotection strategies for further elaboration. The 2-phenyl regioisomer 2-nitro-4-[(2-phenylquinazolin-4-yl)amino]phenol places the nitro group at a sterically hindered position adjacent to the quinazoline linkage, potentially reducing reduction efficiency and complicating subsequent acylation or sulfonylation of the liberated amine [2]. This synthetic differentiation makes the target compound the preferred starting material for generating diverse 4-amino-substituted quinazoline libraries via a straightforward reduction-diversification sequence.

synthetic intermediate nitro reduction amine derivatization chemical biology probe

Absence of Common Kinase Inhibition Confirms Functional Selectivity Over EGFR/HER2-Targeted 4-Anilinoquinazolines

A comprehensive screen of 4-nitro-2-(4-quinazolinylamino)phenol in the PubChem BioAssay database reveals no significant inhibitory activity (defined as IC50 <10 µM) against EGFR, HER2, VEGFR2, RET, c-Met, B-Raf, or other common kinase targets typically inhibited by 4-anilinoquinazolines [1]. This is in direct contrast to lapatinib, which potently inhibits EGFR (IC50 = 10.8 nM) and HER2 (IC50 = 9.2 nM), and to vandetanib, which inhibits RET (IC50 = 100 nM) and VEGFR2 (IC50 = 40 nM) [2]. The sole confirmed biochemical activity—LMW-PTP inhibition at 16.1 µM—defines a functionally distinct target space. This evidence demonstrates that the compound has diverged from the canonical kinase inhibition profile of its structural class, likely due to the electron-withdrawing nitro group altering the quinazoline N1 hydrogen-bond acceptor capacity critical for kinase hinge-region binding.

kinase selectivity off-target profiling chemical probe validation

Verified Application Scenarios for 4-Nitro-2-(4-quinazolinylamino)phenol Based on Quantitative Evidence


LMW-PTP Assay Development as a Weak-Inhibitor Reference Standard

The confirmed LMW-PTP IC50 of 16.1 µM [1] positions this compound as a well-characterized weak-inhibitor reference standard for phosphatase assay validation. Unlike potent inhibitors (e.g., LMPTP inhibitor 1, IC50 0.8 µM), its moderate potency ensures a wide dynamic range for Z'-factor determination and inter-plate variability assessment without saturating the assay signal. This is particularly valuable for high-throughput screening (HTS) laboratories requiring a reproducible, commercially available control compound with documented batch-independent activity.

Privileged Scaffold for Diversity-Oriented Synthesis via Nitro Reduction

The 4-nitro group provides a selective reduction handle to generate 4-amino-2-(4-quinazolinylamino)phenol, a versatile intermediate for amide coupling, sulfonamide formation, and reductive amination [2]. The unhindered para-nitro position ensures high conversion efficiency under standard conditions, while the quinazoline core remains intact. This synthetic route enables rapid construction of focused compound libraries for phosphatase or kinase drug discovery programs, a path not accessible from non-nitrated or sterically hindered nitro-regioisomer analogs.

Chemical Probe for Nitroreductase Activity and Hypoxic Biology Studies

Aromatic nitro groups are substrates for nitroreductase enzymes, which are exploited in gene-directed enzyme prodrug therapy (GDEPT) and hypoxia-activated prodrug strategies. The compound's nitro group, positioned on an electron-rich phenol ring, is expected to undergo enzymatic reduction under hypoxic conditions, generating a reactive amine metabolite detectable by LC-MS/MS. Its concurrent lack of potent kinase inhibition [3] minimizes confounding pharmacological effects, making it a cleaner probe for nitroreductase activity than nitro-containing kinase inhibitors.

Negative Control for 4-Anilinoquinazoline Kinase Inhibitor Studies

Given the absence of significant kinase inhibition (<10 µM) across EGFR, HER2, RET, and VEGFR2 [3], this compound serves as an ideal negative control in experiments designed to validate kinase-dependent phenotypes. When used alongside lapatinib or vandetanib, it controls for off-target effects attributable to the quinazoline scaffold itself, ensuring that observed cellular responses are genuinely kinase-mediated rather than scaffold-derived artifacts.

Quote Request

Request a Quote for 4-nitro-2-(4-quinazolinylamino)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.